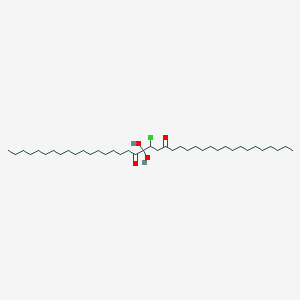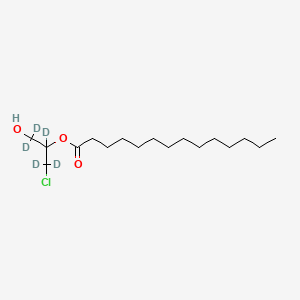
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate: is a stable isotope-labeled compound with the molecular formula C17H28D5ClO3 and a molecular weight of 325.93 g/mol . . This compound is used in various research applications due to its unique properties and stable isotope labeling.
Preparation Methods
The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate involves several steps. The general synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of the starting material, which is typically a chlorinated alcohol.
Deuteration: The chlorinated alcohol is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Esterification: The deuterated chlorinated alcohol is then esterified with myristic acid to form the final product, this compound.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology: In biological research, it is used to study metabolic pathways and enzyme kinetics.
Medicine: This compound is used in medical research to investigate the pharmacokinetics and pharmacodynamics of drugs.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate can be compared with other similar compounds, such as:
2-Myristoyl-3-chloropropanediol: This compound lacks the deuterium labeling, making it less suitable for certain research applications.
2-Myristoyl-3-bromopropanediol: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Myristoyl-3-hydroxypropanediol: This compound has a hydroxyl group instead of a chlorine atom, leading to different chemical properties and uses.
This compound is unique due to its stable isotope labeling, which provides advantages in research applications requiring precise tracking and quantification .
Properties
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3/i14D2,15D2,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUKGWYRAJZVFA-SUTULTBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858157 |
Source


|
| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330056-39-7 |
Source


|
| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
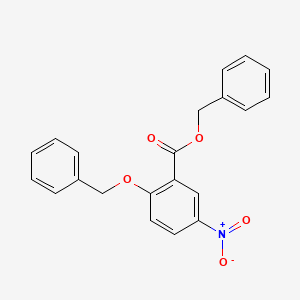
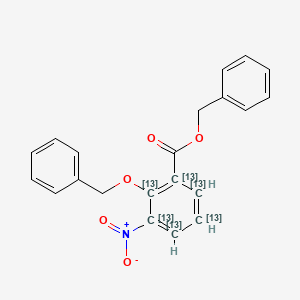
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
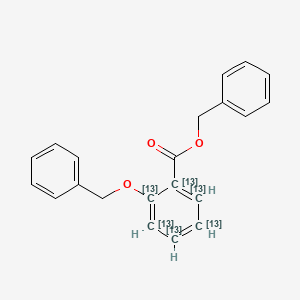
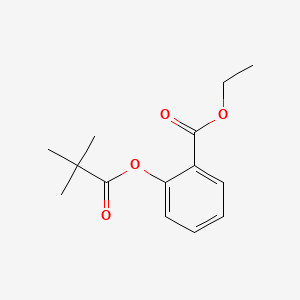
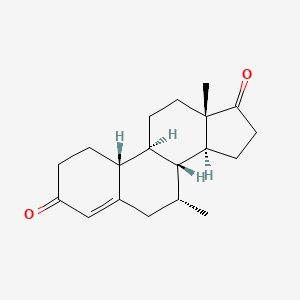
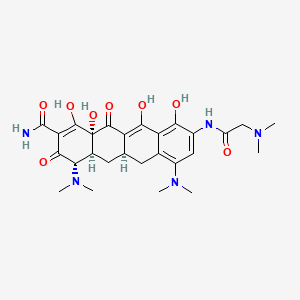
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)
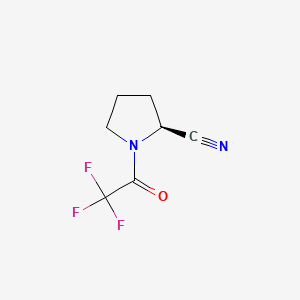
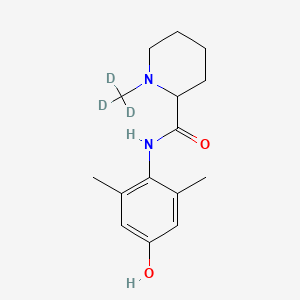
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)

